4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A)
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Overview
Description
4,4-Diaminodibenzo-18-crown-6 (catalog # 1216A) is a crown ether compound with the molecular formula C20H26N2O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, including six oxygen atoms. The “4,4-diamino” part of the name indicates that there are two amino groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diaminodibenzo-18-crown-6 can be synthesized through a multi-step process. One common method involves the reduction of dinitrodibenzo-18-crown-6. The dinitro compound is first synthesized by nitration of dibenzo-18-crown-6 using nitric acid in acetonitrile. The resulting dinitro compound is then reduced to the diamino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4,4-diaminodibenzo-18-crown-6 typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4-Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid in acetonitrile is commonly used for nitration.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.
Substitution: Various reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Dinitrodibenzo-18-crown-6.
Reduction: 4,4-Diaminodibenzo-18-crown-6.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4-diaminodibenzo-18-crown-6 involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the physical and chemical properties of the cation, making it more soluble in organic solvents and facilitating its transport across membranes . In biological systems, this property can be used to modulate ion channels and transporters, affecting cellular processes .
Comparison with Similar Compounds
4,4-Diaminodibenzo-18-crown-6 is unique among crown ethers due to the presence of amino groups, which enhance its ability to form stable complexes with cations. Similar compounds include:
Dibenzo-18-crown-6: Lacks the amino groups, making it less effective in forming stable complexes with certain cations.
Dinitrodibenzo-18-crown-6: Contains nitro groups instead of amino groups, which can affect its reactivity and complexation properties.
Dibenzo-24-crown-8: Has a larger ring size, which can accommodate larger cations but may not form as stable complexes with smaller cations.
Properties
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene-11,24-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c21-15-1-3-17-19(13-15)27-11-7-24-6-10-26-18-4-2-16(22)14-20(18)28-12-8-23-5-9-25-17/h1-4,13-14H,5-12,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKJPIOBRHDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=C(C=C3)N)OCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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